Acetyl phosphate lithium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16333-96-3 |
|---|---|
Molecular Formula |
C2H5Li2O5P |
Molecular Weight |
153.911 |
IUPAC Name |
lithium;phosphono acetate |
InChI |
InChI=1S/C2H5O5P.2Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);; |
InChI Key |
QMKOKKPFAAJTHE-UHFFFAOYSA-N |
SMILES |
[Li].[Li].CC(=O)OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Acetyl Phosphate Lithium Salt
Chemical Synthesis Approaches for Acetyl Phosphate (B84403)
Several methods have been developed for the chemical synthesis of acetyl phosphate, each with distinct advantages and reaction parameters. The most common approaches involve the acylation of phosphoric acid using various acetylating agents.
The direct acylation of phosphoric acid is a foundational method for producing acetyl phosphate. This approach can utilize different acetylating agents, with acetic anhydride (B1165640) and ketene (B1206846) being the most prominent.
The reaction of phosphoric acid with acetic anhydride is a widely employed method for synthesizing acetyl phosphate. tandfonline.com This process typically involves the acetylation of orthophosphoric acid with a mixture of acetic acid and acetic anhydride. google.com The reaction can be conducted in an inert solvent like acetic acid. google.comgoogle.com
A common procedure involves adding acetic anhydride to a mixture of phosphoric acid and acetic acid. google.com For instance, 100% phosphoric acid can be reacted with acetic anhydride in the presence of acetic acid. The reaction is often stirred for a specific duration at a controlled temperature to ensure the formation of acetyl phosphate. google.com Another variation involves the dropwise addition of acetic anhydride to a mixture of phosphoric acid and acetic acid under controlled temperature conditions, for example, at 10°C. google.com The use of 85% phosphoric acid is also reported, where it is mixed with acetic acid, followed by the addition of acetic anhydride. google.com The reaction mixture can be further stirred at elevated temperatures, such as 35°C, for several hours. google.com
The molar ratio of the reactants is a critical parameter. For example, a process may use approximately 2 moles of lithium ion per mole of orthophosphoric acid, which is added to the reaction mixture to halt the reaction and precipitate the lithium salt of monoacetyl phosphate. google.com
A study detailed a process where 85% phosphoric acid was dissolved in ethyl acetate (B1210297), and acetic anhydride was added at a 2:1 molar ratio to phosphoric acid. The reaction was maintained at 5°C with stirring for several hours. prepchem.com Following the reaction, water is added, and the mixture is neutralized. prepchem.com
Process analytical technology (PAT) has been utilized to monitor and optimize the synthesis of lithium acetyl phosphate. acs.orgsci-hub.se In situ Fourier transform infrared (FTIR) spectroscopy, pH, and temperature sensing can track the reaction's progress in real-time. acs.orgsci-hub.se For example, a steep exotherm, reaching up to 48°C, is observed upon the addition of acetic anhydride, highlighting the importance of temperature control for safety and stability. sci-hub.se
Table 1: Examples of Acetyl Phosphate Synthesis using Acetic Anhydride
| Phosphoric Acid Concentration | Acetylating Agent | Solvent | Key Reaction Conditions | Reference |
| 100% | Acetic Anhydride & Acetic Acid | Acetic Acid | Stirred at 20°C for 60 minutes. | google.com |
| 100% | Acetic Anhydride & Acetic Acid | Acetic Acid | Acetic anhydride added dropwise at 10°C over 60 minutes, then stirred at 20°C and 35°C. | google.com |
| 85% | Acetic Anhydride & Acetic Acid | Acetic Acid | Acetic anhydride added dropwise at 15°C over 60 minutes, then stirred at 35°C for 5 hours. | google.com |
| 85% | Acetic Anhydride | Ethyl Acetate | Molar ratio of acetic anhydride to phosphoric acid of 2:1, maintained at 5°C for 2.5 hours. | prepchem.com |
Ketene serves as a highly reactive acetylating agent for the synthesis of acetyl phosphate. harvard.edugoogle.com This method involves the reaction of ketene, which can be generated by the pyrolysis of acetone (B3395972) or acetic acid, with phosphoric acid. google.combritannica.com The reaction is typically carried out in an inert solvent such as ether or ethyl acetate at low temperatures. harvard.edugoogle.com
The reaction of ketene with phosphoric acid can produce a mixture of mono-, di-, and triacetyl phosphoric acids. harvard.edugoogle.com The relative proportions of these products depend on factors like the reactant concentrations and the hydration level of the phosphoric acid. harvard.edu Using 100% phosphoric acid in ethyl acetate at -10°C is a common practice. harvard.edu The resulting mixture of acetylated phosphoric acids is then typically converted to a salt, such as diammonium acetyl phosphate, by treatment with anhydrous ammonia. harvard.edu This process has been reported to yield the product in approximately 90% yield and 90% purity. harvard.edu The optimal molar ratio of ketene to 100% phosphoric acid for achieving high yields of diammonium acetyl phosphate is between 1.0 and 2.0, with a peak at about 1.7. google.com
Computational studies have explored the mechanism of ketene production from acetic acid using a triethylphosphate catalyst, suggesting the formation of a reactive metaphosphoric acid intermediate which then reacts with acetic acid to form acetylphosphate (B1214568) before dissociating to yield ketene. aiche.org
A novel, solvent-free method for acetyl phosphate synthesis involves the reaction of 2-hydroxypropyl phosphate (2-HPP) with acetic acid. tandfonline.comtandfonline.com This two-stage process begins with the formation of 2-HPP from the reaction of anhydrous phosphoric acid with 1,2-propylene oxide. tandfonline.comtandfonline.com This initial reaction is exothermic and requires temperature control, typically around 20°C. tandfonline.comtandfonline.com
In the second stage, one mole of acetic acid is added to the resulting oily 2-HPP. tandfonline.comtandfonline.com The reaction progress can be monitored by the disappearance of the characteristic smell of acetic acid within 15-20 minutes. tandfonline.comtandfonline.com 1H NMR spectroscopy can be used to follow the quantitative transformation to acetyl phosphate. tandfonline.com It is crucial to remove any excess propylene (B89431) glycol to prevent a side reaction with acetyl phosphate that forms 2-hydroxypropyl acetate. tandfonline.comtandfonline.com The resulting acetyl phosphate can be used directly or converted to its more stable dilithium (B8592608) salt for storage. tandfonline.comtandfonline.com
Acetyl phosphate is considered a plausible prebiotic phosphorylating agent that may have played a role in the origin of life. nih.govplos.org Research has shown that acetyl phosphate can be synthesized under plausible prebiotic conditions. For instance, it can be formed in water from thioacetate (B1230152) under ambient conditions within minutes. nih.gov The stability of the synthesized acetyl phosphate is dependent on factors such as temperature, pH, and the presence of cations. nih.gov
Studies have demonstrated that acetyl phosphate can phosphorylate ADP to ATP in aqueous solutions, particularly in the presence of Fe³⁺ ions. plos.orgbiorxiv.org This reaction is most efficient under mildly acidic conditions, with an optimal pH of around 5.5-6. biorxiv.org This suggests a potential role for acetyl phosphate as a primordial energy currency, bridging thioester and phosphate metabolism before the emergence of ATP as the universal energy carrier. plos.orgwikipedia.org
Use of Acetic Anhydride as Acetylating Agent
Synthesis from 2-Hydroxypropyl Phosphate and Acetic Acid
Lithium Salt Formation and Purification Strategies
Due to the inherent instability of acetyl phosphate, especially in its free acid form, it is often converted to a more stable salt for storage and use. acs.orgsci-hub.se The lithium salt of acetyl phosphate is particularly favored due to its crystalline nature, which facilitates handling and purification. google.com
The formation of lithium acetyl phosphate is often integrated directly into the synthesis process. google.com A common strategy involves adding a lithium source, such as lithium carbonate or lithium hydroxide, to the reaction mixture after the acetylation of phosphoric acid. google.comgoogle.com For instance, after acetylating phosphoric acid with acetic anhydride in an inert solvent, the addition of lithium ions at a molar ratio of approximately 2:1 (Li:PO₄) leads to the precipitation of crystalline lithium monoacetyl phosphate. google.comgoogle.com
The precipitated salt can then be isolated by solid-liquid separation methods like filtration. google.com The purification process typically involves washing the crystalline product with organic solvents such as acetic acid and methanol (B129727), followed by drying under reduced pressure. google.com This direct precipitation and purification method avoids complex separation sequences and yields a product with high purity. google.com
In the synthesis method starting from 2-hydroxypropyl phosphate, the resulting oily acetyl phosphate is dissolved in an ice-water mixture and titrated potentiometrically with 1N lithium hydroxide. tandfonline.com The dilithium acetyl phosphate is then crystallized by adding an equal volume of ethanol (B145695) and cooling. The crystalline product is separated by filtration, washed with ethanol and diethyl ether, and then vacuum-dried. tandfonline.com
Process analytical technology (PAT) tools are also valuable in monitoring the formation and crystallization of lithium acetyl phosphate, providing real-time data on particle size and count, which helps in achieving a desired product quality. acs.orgsci-hub.seresearchgate.net
Precipitation Techniques for Lithium Acetyl Phosphate
The precipitation of lithium acetyl phosphate is a key step in its synthesis and purification. One established method involves the acetylation of orthophosphoric acid using a mixture of acetic acid and acetic anhydride. Following the reaction, the addition of a lithium-containing compound, such as lithium carbonate or lithium hydroxide, induces the precipitation of the lithium salt of monoacetyl phosphate. google.comgoogle.com
The molar ratio of lithium ions to phosphate is a critical parameter in this process. A molar ratio of approximately 2 moles of lithium ion per mole of orthophosphoric acid is often employed to effectively stop the reaction and precipitate the desired salt. google.com The reaction mixture is then stirred to facilitate the crystallization and precipitation of lithium acetyl phosphate, which can then be separated from the mother liquor by filtration. google.com
The choice of solvent also plays a role. While the reaction can be carried out in acetic acid, other inert solvents can also be used. google.com The resulting product is typically a crystalline powder. google.com Washing the precipitate with solvents like acetic acid and methanol helps to remove impurities. google.com
Studies on the precipitation of other lithium salts, such as lithium phosphate (Li3PO4), provide insights that can be relevant to the precipitation of lithium acetyl phosphate. For instance, factors like initial lithium concentration, pH, temperature, and the molar ratio of the precipitating agent (e.g., sodium phosphate) significantly influence the precipitation efficiency. researchgate.net In the case of Li3PO4, a high precipitation efficiency was achieved at an elevated temperature (90°C) and a specific initial pH. researchgate.net Such parameters are likely to be important in optimizing the precipitation of lithium acetyl phosphate as well.
Considerations for High Purity and Stability
Achieving high purity and ensuring the stability of acetyl phosphate lithium salt are paramount due to its application in sensitive biocatalytic systems. sci-hub.seacs.org Common impurities, such as acetic acid and phosphate, can significantly inhibit downstream enzymatic reactions. sci-hub.seacs.org The inherent hydrolytic instability of acetyl phosphate further complicates its synthesis and storage, as it can degrade before analysis is complete. sci-hub.seacs.org
Key considerations for obtaining a high-purity product include:
Stoichiometry Control: Precise control over the molar ratios of reactants, particularly the lithium ion to phosphate ratio, is crucial for driving the reaction to completion and ensuring the precipitation of the desired salt. google.com
Reaction Conditions: Temperature and reaction time must be carefully managed. For instance, in one process, the reaction mixture was maintained at a low temperature (0 to 3°C) for a specific duration before proceeding. google.com
Purification Steps: Post-precipitation washing with appropriate solvents is essential to remove residual reactants and byproducts. google.com
Drying: Proper drying of the final product under reduced pressure is necessary to remove residual solvents and moisture, which can contribute to instability. google.com
The stability of acetyl phosphate is influenced by several factors, including pH, temperature, and the presence of cations. nih.gov It is more stable at acidic to neutral pH and hydrolyzes more rapidly at higher temperatures. nih.govresearchgate.net Solid, crystalline forms of acetyl phosphate salts, when protected from atmospheric moisture, exhibit better storage stability. harvard.edu The use of process analytical technology (PAT) has been shown to be advantageous in synthesizing high-purity this compound by enabling real-time monitoring and control of the synthesis process. researchgate.net This approach helps to overcome the challenges posed by the compound's instability and the limitations of traditional offline analytical methods. sci-hub.seacs.org A reported synthesis utilizing PAT yielded lithium acetyl phosphate with high purity (98.8 wt %) and a high yield (97%). sci-hub.se
Advanced Process Analytical Technologies in this compound Synthesis
The synthesis of this compound benefits significantly from the implementation of Process Analytical Technologies (PAT). researchgate.netacs.org These technologies allow for in-situ, real-time monitoring of the reaction, providing a deeper understanding of the process and enabling better control over product quality. sci-hub.seacs.org Given the hydrolytically unstable nature of acetyl phosphate and the inhibitory effects of common impurities, PAT is crucial for producing a high-quality product for pharmaceutical and biocatalytic applications. sci-hub.seacs.orgacs.org
Real-time Monitoring of Reaction Progress
Real-time monitoring is a cornerstone of PAT in the synthesis of lithium acetyl phosphate. sci-hub.seacs.org Traditional offline analytical methods are often inadequate due to the potential for product degradation during sample handling and analysis. sci-hub.seacs.org In-situ monitoring provides immediate feedback on the reaction's progress, allowing for timely adjustments and optimization. sci-hub.seacs.org
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy are employed to track the consumption of reagents and the formation of products in real time. sci-hub.seacs.org This is achieved by monitoring the characteristic infrared bands of each chemical species involved in the reaction. sci-hub.se The ability to directly observe the reaction as it happens eliminates the challenges associated with quenching the reaction for offline analysis, which can lead to product degradation. sci-hub.se This direct monitoring provides a more accurate representation of the reaction kinetics and endpoint. sci-hub.se
Role of In-situ Spectroscopy and Sensing (e.g., FTIR, pH, Temperature)
A suite of in-situ spectroscopic and sensing tools plays a vital role in the comprehensive monitoring of lithium acetyl phosphate synthesis. sci-hub.seacs.org These tools provide a multi-faceted view of the reaction environment.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for tracking the chemical transformations occurring during the synthesis. sci-hub.se By monitoring specific vibrational bands, it is possible to follow the concentration profiles of reactants like phosphoric acid and acetic anhydride, as well as the formation of the acetyl phosphate product. sci-hub.se
pH and Temperature Sensing: These sensors provide critical information about the physical state of the reaction. sci-hub.seacs.org Changes in pH and temperature often correlate with specific events in the reaction, such as the consumption of acidic or basic reagents or exothermic/endothermic processes. sci-hub.se Monitoring these parameters in real-time provides valuable insights into the reaction's progress and can be used to ensure consistency between batches. sci-hub.se
The simultaneous use of these tools allows for a detailed and robust understanding of the reaction, where changes in the spectroscopic signal can be correlated with changes in pH and temperature, providing a more complete picture of the process. sci-hub.se
Particle Characterization and Morphology Control during Synthesis
Beyond the chemical transformations, the physical properties of the final product, such as particle size and morphology, are also critical, particularly for handling and downstream processing. sci-hub.se PAT tools are also employed to monitor and control these physical attributes during the synthesis.
Focused Beam Reflectance Measurement (FBRM): This technique provides real-time information about particle size distribution and count within the reaction vessel. sci-hub.seacs.org It allows for the tracking of nucleation, crystal growth, and agglomeration as they occur.
Particle Vision and Microscopy (PVM): PVM provides in-situ images of the particles, offering insights into their morphology or shape. sci-hub.seresearchgate.net This visual information complements the quantitative data from FBRM.
Biochemical Roles and Mechanisms of Acetyl Phosphate
Acetyl Phosphate (B84403) as a High-Energy Phosphoryl Donor
Acetyl phosphate is recognized as a high-energy phosphoryl donor, capable of transferring its phosphoryl group to various substrates, a function critical for cellular energy metabolism. nih.govnih.govwikipedia.org This capability is rooted in the thermodynamic properties of its anhydride (B1165640) bond. rsc.org
The transfer of a phosphoryl group from a donor to an acceptor is a fundamental biochemical reaction. The feasibility and direction of this transfer are governed by the change in Gibbs free energy (ΔG) under cellular conditions. A negative ΔG indicates a spontaneous reaction. The high-energy nature of acetyl phosphate stems from the significant negative free energy of hydrolysis of its mixed anhydride bond. mdpi.com This thermodynamic instability, coupled with kinetic stability in the absence of a catalyst, makes it an effective phosphorylating agent. mdpi.comresearchgate.net
The phosphoryl transfer potential of a compound is related to its standard free energy of hydrolysis (ΔG°'). Compounds with a more negative ΔG°' are considered "high-energy" and can donate their phosphoryl group to compounds with a less negative ΔG°'. This principle allows for the creation of a hierarchy of phosphorylated compounds, facilitating the flow of energy within the cell. The reaction of acetyl phosphate with nucleophiles like water or ADP is thermodynamically favorable, driving the synthesis of other phosphorylated molecules. rsc.org
Adenosine (B11128) triphosphate (ATP) is the universal energy currency in biological systems, but acetyl phosphate possesses a higher phosphorylating potential. biorxiv.orgfrontiersin.org The standard free energy of hydrolysis for acetyl phosphate is more negative than that of the terminal phosphoanhydride bond of ATP (ΔG°′ ≈ -43 kJ mol⁻¹ for AcP versus ≈ -31 kJ mol⁻¹ for ATP). biorxiv.org This higher energy content means that the transfer of a phosphoryl group from acetyl phosphate to adenosine diphosphate (B83284) (ADP) to form ATP is a thermodynamically favorable process. nih.govresearchgate.net
This property is central to substrate-level phosphorylation, a process where ATP is generated directly from a high-energy intermediate. plos.org In many bacteria, the enzyme acetate (B1210297) kinase catalyzes the transfer of the phosphoryl group from acetyl phosphate to ADP, yielding acetate and ATP. nih.govwikipedia.org This reaction is a key mechanism for ATP production, especially under anaerobic conditions. frontiersin.org Research has also shown that acetyl phosphate can phosphorylate ADP to ATP in aqueous solutions in the presence of certain metal ions like Fe³⁺, suggesting a potential role for this reaction in prebiotic chemical evolution before the rise of complex enzymatic pathways. wikipedia.orgbiorxiv.orgplos.org
| Compound | Standard Free Energy of Hydrolysis (ΔG°') |
| Acetyl Phosphate (AcP) | ~ -43 kJ/mol biorxiv.org |
| Adenosine Triphosphate (ATP) to ADP | ~ -31 kJ/mol biorxiv.org |
Thermodynamic Considerations in Phosphoryl Transfer
Involvement in Core Metabolic Pathways
Acetyl phosphate is a key intermediate in central carbon metabolism, particularly in pathways related to the processing of two-carbon compounds. nih.govnih.govwikipedia.org Its synthesis and consumption are tightly linked to the energy status and carbon flux within the cell. frontiersin.org
The primary route for the synthesis and utilization of acetyl phosphate in many bacteria is the Acetate Kinase-Phosphotransacetylase (AckA-Pta) pathway. nih.govresearchgate.netfrontiersin.org This pathway consists of two key enzymes: phosphotransacetylase (Pta) and acetate kinase (AckA). rsc.orgnih.govasm.org
Phosphotransacetylase (Pta): This enzyme catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (Pi) into acetyl phosphate and coenzyme A (CoA). nih.govasm.org
Acetate Kinase (AckA): This enzyme catalyzes the reversible transfer of the phosphoryl group from acetyl phosphate to ADP, producing acetate and ATP. nih.govasm.org
This two-step pathway provides a direct link between acetyl-CoA metabolism and the cell's energy pool (ATP). nih.gov
The AckA-Pta pathway plays a dual role in both the production (acetogenesis) and consumption (acetate assimilation) of acetate. nih.govresearchgate.net
Acetogenesis (Acetate Excretion): Under conditions of carbon excess, such as high glucose availability, many bacteria convert excess acetyl-CoA into acetate, which is then excreted. nih.gov In this direction, Pta converts acetyl-CoA to acetyl phosphate, and AckA subsequently converts acetyl phosphate to acetate, generating ATP in the process. frontiersin.orgasm.org This "overflow metabolism" allows cells to regenerate CoA from acetyl-CoA while producing energy. nih.gov
Acetate Assimilation: When preferred carbon sources are scarce and acetate is available externally, the AckA-Pta pathway can operate in reverse to assimilate acetate. nih.govasm.org Acetate is first activated to acetyl phosphate by AckA in an ATP-consuming reaction. asm.org Then, Pta converts acetyl phosphate and CoA into acetyl-CoA, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govasm.org
The bidirectionality of the AckA-Pta pathway is crucial for metabolic flexibility. wikipedia.orgresearchgate.net The direction of the net flux through this pathway is subject to thermodynamic control, influenced by the intracellular concentrations of substrates and products such as acetyl-CoA, acetate, ATP, and ADP. asm.orgresearchgate.net
For instance, high intracellular concentrations of acetyl-CoA and Pi favor the forward reaction towards acetate and ATP production. asm.org Conversely, high extracellular concentrations of acetate can reverse the net flux, leading to acetate consumption even in the presence of other carbon sources like glucose. nih.govresearchgate.net This thermodynamic control allows the cell to dynamically balance its need for ATP generation, CoA recycling, and carbon utilization in response to changing environmental conditions. researchgate.netelifesciences.orgbiorxiv.org The steady-state concentration of acetyl phosphate, the central intermediate, is determined by the relative rates of its synthesis by Pta and its consumption by AckA. asm.org
Role in Acetogenesis and Acetate Assimilation
Other Enzymatic Pathways Producing or Consuming Acetyl Phosphate
Acetyl phosphate (AcP) is a key intermediate in several bacterial metabolic pathways. One of the primary routes for its production and consumption is the phosphotransacetylase (Pta)-acetate kinase (AckA) pathway. frontiersin.orgnih.gov In this pathway, the enzyme phosphotransacetylase catalyzes the conversion of acetyl-CoA and inorganic phosphate into acetyl phosphate and coenzyme A. asm.org Subsequently, acetate kinase facilitates the transfer of the phosphoryl group from acetyl phosphate to ADP, yielding acetate and ATP. frontiersin.orgnih.gov This pathway is crucial for ATP generation through substrate-level phosphorylation, particularly during anaerobic growth and fermentation where it is a major source of energy. frontiersin.orgnih.gov
In addition to the Pta-AckA pathway, other enzymatic routes involve acetyl phosphate. For instance, some bacteria utilize a phosphoketolase. This enzyme can cleave a five-carbon sugar phosphate (xylulose 5-phosphate) into glyceraldehyde 3-phosphate and acetyl phosphate. asm.org A dual-specificity phosphoketolase can also hydrolyze fructose (B13574) 6-phosphate to produce erythrose 4-phosphate and acetyl phosphate. asm.org Furthermore, while the pyruvate (B1213749) dehydrogenase complex primarily converts pyruvate to acetyl-CoA, under certain conditions, acetyl phosphate has been identified as a product in human mitochondria, suggesting a potential, though less characterized, role in eukaryotic metabolism. pnas.org
The consumption of acetyl phosphate is not limited to ATP synthesis. It also serves as an acetyl donor in various cellular processes. While much of this is non-enzymatic, the interplay between enzymatic production and subsequent utilization highlights its central role as a metabolic hub. The enzymes involved in these pathways are essential for the metabolic flexibility of many organisms, allowing them to adapt to different environmental conditions and nutrient availability. frontiersin.orgnih.gov
Non-Enzymatic Roles of Acetyl Phosphate
Beyond its enzymatic transformations, acetyl phosphate (AcP) plays significant roles in the cell through non-enzymatic reactions, most notably in protein acetylation. plos.orgfrontiersin.org This high-energy molecule can directly transfer its acetyl group to the ε-amino group of lysine (B10760008) residues on proteins, a process known as non-enzymatic acetylation. frontiersin.orgfrontiersin.org This chemical modification can alter a protein's charge, structure, and function. frontiersin.org The rate of this reaction is influenced by factors such as the intracellular concentration of AcP and the pH of the cellular environment, with alkaline conditions favoring the deprotonation of lysine side chains and increasing their nucleophilicity. frontiersin.orgresearchgate.net
Acetyl phosphate is considered a primary donor for non-enzymatic acetylation in many bacteria, with studies in E. coli showing that many protein acetylations are dependent on AcP levels. plos.orgfrontiersin.org This suggests that the level of protein acetylation can be directly linked to the metabolic state of the cell, as reflected by the concentration of this key intermediate. frontiersin.org
Protein Acetylation by Acetyl Phosphate
Acetyl phosphate (AcP) is a significant acetyl donor for the non-enzymatic acetylation of proteins, a post-translational modification that can impact a wide array of cellular processes. plos.orgfrontiersin.org This chemical modification occurs when AcP directly transfers its acetyl group to the lysine residues of proteins. frontiersin.orgfrontiersin.org This process is distinct from enzymatic acetylation, which is catalyzed by lysine acetyltransferases (KATs). frontiersin.orgnih.gov In many bacteria, AcP-dependent non-enzymatic acetylation is a widespread phenomenon, affecting hundreds of proteins involved in essential functions like metabolism, transcription, and translation. plos.org
The non-enzymatic acetylation of proteins by acetyl phosphate (AcP) is not a random process. The specificity of this modification is determined by the accessibility and chemical reactivity of the target lysine residues within the three-dimensional structure of the protein. plos.org Lysine residues that are more exposed to the solvent are generally more susceptible to acetylation. plos.org
Furthermore, the local microenvironment of the lysine residue plays a crucial role. Studies have shown that lysine reactivity with AcP can vary significantly, spanning several orders of magnitude. acs.orgnih.gov Highly reactive lysine residues are often found within clusters of basic residues. In contrast, lysines with low reactivity are frequently involved in strong electrostatic interactions with nearby acidic residues, which can hinder their ability to be acetylated. acs.orgnih.gov The pKa of the lysine's ε-amino group also influences its reactivity, as the unprotonated form is the nucleophile in the acetylation reaction. nih.gov Therefore, the combination of solvent accessibility, the surrounding electrostatic environment, and the intrinsic reactivity of the lysine residue dictates the site-specificity of non-enzymatic acetylation by AcP.
Non-enzymatic acetylation by acetyl phosphate (AcP) can significantly impact protein function and regulation. This modification can alter a protein's enzymatic activity, stability, protein-protein interactions, and DNA binding capabilities. frontiersin.org The addition of an acetyl group neutralizes the positive charge of the lysine residue, which can lead to conformational changes in the protein. frontiersin.org
For example, in E. coli, AcP-dependent acetylation has been shown to inhibit the activity of several glycolytic enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GapA) and phosphoglycerate mutase (GpmA). frontiersin.orgethz.ch This suggests a direct link between the metabolic state of the cell (as reflected by AcP levels) and the regulation of central metabolic pathways. ethz.ch Conversely, the activity of other enzymes, like malate (B86768) dehydrogenase, can be enhanced by this modification. frontiersin.org The impact of acetylation is highly specific to the protein and the particular lysine residue that is modified. frontiersin.org While many acetylation events have been identified, the functional consequences for the majority of these modifications are still under investigation. frontiersin.org
Table 1: Impact of Acetyl Phosphate-Dependent Acetylation on Enzyme Activity
| Enzyme | Organism | Effect of Acetylation |
| Glyceraldehyde-3-phosphate dehydrogenase (GapA) | Escherichia coli | Inhibition |
| Phosphoglycerate mutase (GpmA) | Escherichia coli | Inhibition |
| Enolase | Escherichia coli and Bacillus subtilis | Abolished activity |
| Glyceraldehyde 3-phosphate dehydrogenase A | Borrelia burgdorferi | Inhibition |
| Malate dehydrogenase | Escherichia coli | Enhanced activity |
| PRPP synthase | Escherichia coli | Decreased activity |
This table is based on available research and may not be exhaustive.
Specificity and Accessibility of Target Lysine Residues
Prebiotic Chemistry and the Origin of Life
Acetyl phosphate (AcP) is a molecule of significant interest in the field of prebiotic chemistry and theories concerning the origin of life. It has been proposed as a potential primordial energy currency, predating the universal role of adenosine triphosphate (ATP). frontiersin.orgresearchgate.net The synthesis of AcP can occur under plausible prebiotic conditions, for instance, from thioacetate (B1230152) in water under mild conditions. researchgate.netnih.gov Its relative stability and reactivity make it a suitable candidate for driving early metabolic reactions. researchgate.net
Research has demonstrated that AcP can phosphorylate biologically relevant molecules in aqueous environments. researchgate.netnih.gov For example, it can phosphorylate adenosine diphosphate (ADP) to form ATP, a reaction that is notably enhanced in the presence of iron ions (Fe³⁺). scitechdaily.combohrium.complos.org This suggests a potential pathway for the abiotic synthesis of ATP before the evolution of complex enzymatic machinery. scitechdaily.combohrium.complos.org However, while AcP is effective at phosphorylation, it has not been shown to promote the polymerization of amino acids or nucleotides into proteins or RNA in free solution. researchgate.netnih.gov
The "primordial energy currency" hypothesis posits that a simple, high-energy molecule like acetyl phosphate (AcP) could have served as the primary energy carrier for early life forms before the ubiquity of ATP. frontiersin.orgscitechdaily.com The synthesis of ATP is a complex process that itself requires energy from ATP hydrolysis, creating an "autocatalytic" problem for its origin. frontiersin.orgbohrium.com AcP offers a potential solution as a more primitive and easily formed energy source. frontiersin.org
Several lines of evidence support this hypothesis. AcP is central to the ancient Wood-Ljungdahl pathway of carbon fixation, suggesting its deep evolutionary roots. frontiersin.org Furthermore, experiments have shown that AcP can phosphorylate ADP to ATP in water, particularly in the presence of ferric ions (Fe³⁺), which were likely abundant on the early Earth. bohrium.complos.org Studies have also demonstrated a surprising specificity, with AcP being more effective than other potential prebiotic phosphorylating agents and showing a preference for phosphorylating ADP over other nucleoside diphosphates. scitechdaily.combohrium.complos.org This suggests that the selection of ATP as the universal energy currency may not have been a random event but rather a consequence of the favorable prebiotic chemistry between AcP and ADP. scitechdaily.combohrium.com
Phosphorylation of Nucleotide Precursors
Acetyl phosphate (AcP) serves as a crucial phosphorylating agent, capable of donating a phosphate group to various nucleotide precursors. This reactivity is significant in both prebiotic chemical evolution theories and contemporary biological pathways. wikipedia.orgnih.govnih.gov Research has demonstrated that acetyl phosphate can phosphorylate intermediates in nucleotide synthesis, a function analogous to that of adenosine triphosphate (ATP). wikipedia.orgnih.gov
In prebiotic contexts, acetyl phosphate is considered a plausible ancestral energy currency that could have driven the formation of essential biomolecules before the rise of ATP. nih.govfrontiersin.org Studies have shown that AcP can phosphorylate adenosine diphosphate (ADP) to generate ATP. nih.govbiorxiv.org This reaction is notably efficient in aqueous solutions containing ferric ions (Fe³⁺), achieving yields of nearly 20%. biorxiv.orgplos.orgnih.gov The specificity of this reaction is remarkable; under similar conditions, acetyl phosphate does not phosphorylate other nucleotide diphosphates, suggesting a potential reason for the universal conservation of ATP in biological systems. biorxiv.orgnih.gov The optimal conditions for this phosphorylation are mildly acidic, with a pH around 5.5 to 6. biorxiv.org
Beyond the phosphorylation of ADP, research has confirmed that acetyl phosphate can also phosphorylate other fundamental nucleotide precursors in water. nih.govplos.orgnih.gov These reactions, while sometimes modest in yield, are significant as they demonstrate a viable non-enzymatic pathway for the synthesis of key metabolic building blocks. nih.govresearchgate.net For instance, acetyl phosphate has been shown to convert ribose into ribose-5-phosphate (B1218738) and adenosine into adenosine monophosphate (AMP). nih.govplos.orgnih.govresearchgate.net
In modern organisms, enzymatic systems can also utilize acetyl phosphate as a phosphate donor for the synthesis of nucleoside phosphates. sci-hub.seumich.edu For example, acetate kinase can be coupled with acetyl phosphate to regenerate nucleoside triphosphates (NTPs) from their diphosphate (NDP) forms. sci-hub.semdpi.com Additionally, certain enzymes, like the acid phosphatase from Morganella morganii, can catalyze the 5'-phosphorylation of nucleosides using acetyl phosphate as the phosphoryl donor. sci-hub.semdpi.com
The table below summarizes key research findings on the phosphorylation of nucleotide precursors by acetyl phosphate, highlighting the substrates, products, and important conditions or catalysts for these reactions.
| Substrate | Product | Catalyst/Conditions | Context | Reference |
| Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) | Fe³⁺ ions, aqueous solution, pH ~5.5-6 | Prebiotic Chemistry | biorxiv.orgplos.orgnih.gov |
| Ribose | Ribose-5-Phosphate | Aqueous solution | Prebiotic Chemistry | nih.govplos.orgnih.gov |
| Adenosine | Adenosine Monophosphate (AMP) | Aqueous solution | Prebiotic Chemistry | nih.govplos.orgnih.gov |
| Inosine | Inosine-5'-Monophosphate (IMP) | Acid Phosphatase from Morganella morganii | Enzymatic Synthesis | sci-hub.se |
| Nucleoside Diphosphates (NDPs) | Nucleoside Triphosphates (NTPs) | Acetate Kinase | Enzymatic Synthesis | sci-hub.se |
Enzymatic Interactions and Regulatory Mechanisms Involving Acetyl Phosphate
Acetate (B1210297) Kinase (AckA) and its Catalytic Mechanism
Acetate kinase (AckA) is a central enzyme that catalyzes the reversible transfer of a phosphoryl group from ATP to acetate, yielding acetyl phosphate (B84403) and ADP. nih.govuniprot.org This enzyme is a member of the ASKHA (acetate and sugar kinases/Hsc70/actin) superfamily of phosphotransferases. asm.orgnih.gov In many fermentative bacteria, AckA, in conjunction with phosphotransacetylase (Pta), facilitates the conversion of acetyl-CoA to acetate, a process coupled with ATP synthesis. nih.gov Conversely, in organisms like methane-producing archaea, AckA catalyzes the initial step of activating acetate to acetyl phosphate for its subsequent conversion to methane. nih.govnih.gov
The catalytic mechanism of acetate kinase has been a subject of considerable investigation. While early studies suggested the possibility of a multi-step process involving a phosphoenzyme intermediate, current evidence, particularly from stereochemical and structural analyses, strongly supports a direct, in-line single displacement mechanism. nih.govebi.ac.ukannualreviews.org
In this mechanism, the carboxylate group of acetate acts as a nucleophile, directly attacking the γ-phosphate of ATP. ebi.ac.uk This proceeds through a trigonal bipyramidal transition state of the γ-phosphoryl group, where the β-phosphoryl and acetyl oxygens occupy the axial positions. nih.gov This direct transfer results in the inversion of the configuration at the phosphorus atom, a hallmark of a single displacement reaction. nih.govannualreviews.org The proposed in-line transfer obviates the need for a covalent enzyme intermediate. mdpi.com The reaction is sequential, meaning both substrates must bind to the enzyme to form a ternary complex before the phosphoryl transfer occurs. asm.orgtandfonline.comasm.org
Crystal structures of acetate kinase have provided significant insights into its interaction with acetyl phosphate and its substrates. The enzyme typically exists as a homodimer. asm.orgplos.org The active site is located in a cleft between two domains. researchgate.net
A key feature of the active site is a hydrophobic pocket that accommodates the methyl group of acetate. researchgate.netnih.gov In the Methanosarcina thermophila acetate kinase, this pocket is formed by residues such as Val93, Leu122, Phe179, and Pro232. researchgate.netnih.gov The binding of acetyl phosphate is not solely dependent on this hydrophobic interaction with the methyl group; interactions with the phosphate group are also crucial. asm.orgnih.gov
Specific arginine residues, such as Arg91 and Arg241 in the M. thermophila enzyme, are vital for stabilizing the negatively charged transition state of the phosphoryl group during catalysis. nih.govebi.ac.uk These residues are positioned to interact with the oxygen atoms of the γ-phosphoryl and carboxyl groups. nih.gov Structural studies with transition state analogs like ADP-AlF₃-acetate have shown these components aligned in a linear fashion within the active site, further supporting the in-line transfer mechanism. tandfonline.comasm.org
The kinetic properties of acetate kinase have been characterized in various organisms, revealing a range of affinities for its substrates. The Michaelis constant (Km) for acetyl phosphate is generally in the low millimolar or sub-millimolar range.
For instance, the acetate kinase from Methanothermobacter thermautotrophicus has a Km for acetyl phosphate of 1.6 mM. tainetsu.com In Lactococcus lactis, the two isozymes, AckA1 and AckA2, have nearly identical Km values for acetyl phosphate of 0.54 mM and 0.55 mM, respectively. asm.org The enzyme from Porphyromonas gingivalis exhibits a much lower Km for acetyl phosphate at 22.2 µM. tandfonline.com In sulfate-reducing bacteria like Desulfovibrio piger and Desulfomicrobium sp., the Km values for acetyl phosphate were found to be 2.54 mM and 2.68 mM, respectively. nih.gov
Acetate kinases can also phosphorylate other short-chain carboxylic acids, such as propionate, though typically with lower efficiency than acetate. nih.govuniprot.org
Table 1: Kinetic Parameters of Acetate Kinase for Acetyl Phosphate in Various Organisms
| Organism | Enzyme | Km for Acetyl Phosphate (mM) | Reference |
| Methanothermobacter thermautotrophicus | AckA | 1.6 | tainetsu.com |
| Lactococcus lactis | AckA1 | 0.54 | asm.org |
| Lactococcus lactis | AckA2 | 0.55 | asm.org |
| Porphyromonas gingivalis | PgAck | 0.0222 | tandfonline.com |
| Desulfovibrio piger Vib-7 | AckA | 2.54 | nih.gov |
| Desulfomicrobium sp. Rod-9 | AckA | 2.68 | nih.gov |
| Methanococcoides thermophila | AckA | 0.27 | jove.com |
| Entamoeba histolytica | EhACK | 0.50 | jove.com |
Some bacteria possess multiple isozymes of acetate kinase, which allows for more robust metabolic flexibility. Lactococcus lactis, for example, has two isozymes, AckA1 and AckA2. asm.orgplos.org These isozymes exhibit different kinetic properties; AckA1 has a much higher turnover number, while AckA2 has a higher affinity for acetate. plos.org This suggests that AckA1 is important for rapid growth when acetate concentrations are high, whereas AckA2 is crucial for acetate metabolism when it is scarce. plos.org
The activity of acetate kinase can also be subject to allosteric regulation by various metabolic intermediates. In L. lactis, glycolytic intermediates such as fructose-1,6-bisphosphate, glyceraldehyde-3-phosphate, and phosphoenolpyruvate (B93156) inhibit the activities of both AckA1 and AckA2, albeit to different extents. researchgate.net This regulation is consistent with the metabolic shift from homolactic to mixed-acid fermentation based on the cellular energy state and growth rate. researchgate.net
Kinetic Characterization and Substrate Specificity
Phosphotransacetylase (Pta) and its Role
Phosphotransacetylase (Pta) is another key enzyme in central metabolism that directly involves acetyl phosphate. It catalyzes the reversible reaction between acetyl-CoA and inorganic phosphate to produce acetyl phosphate and coenzyme A (CoA). asm.orgcreative-enzymes.com
This enzyme is crucial in the metabolic pathway that links glycolysis to acetate production. In many bacteria, Pta works in concert with AckA to form a two-step pathway for acetate and ATP production from acetyl-CoA, a key intermediate derived from pyruvate (B1213749). tandfonline.comtaylorandfrancis.comfrontiersin.org Pta carries out the first step, generating acetyl phosphate from acetyl-CoA. taylorandfrancis.com
Structural studies of Pta from organisms like Bacillus subtilis and Methanosarcina thermophila show that the enzyme folds into two domains with a prominent cleft where the active site is located. asm.orgrcsb.org The binding of CoA and the subsequent nucleophilic attack on the carbonyl carbon of acetyl phosphate are facilitated by conserved residues within this cleft. asm.org For example, in M. thermophila Pta, residues like Ser309 and Arg310 have been identified as having catalytic roles, with Arg310 proposed to bind and orient acetyl phosphate for the reaction. asm.org
Acetyl Phosphate in Two-Component Signal Transduction Systems
Beyond its metabolic role, acetyl phosphate functions as a crucial signaling molecule, particularly in bacterial two-component signal transduction (TCS) systems. tandfonline.comasm.org These systems are a primary mechanism for bacteria to sense and respond to environmental changes. annualreviews.orgtulane.edu A typical TCS consists of a sensor histidine kinase (HK) and a cognate response regulator (RR). annualreviews.orgtulane.edu
Acetyl phosphate can act as a global phosphodonor, directly phosphorylating the response regulator component of certain TCS systems, often bypassing the need for the sensor kinase. asm.organnualreviews.org This phosphorylation occurs on a conserved aspartate residue within the receiver domain of the response regulator, which in turn activates its output domain, frequently leading to changes in gene expression. annualreviews.org
This "cross-talk" allows for the integration of metabolic status with other signaling pathways. For example, in Escherichia coli, acetyl phosphate has been shown to phosphorylate response regulators like PhoB and CpxR, thereby influencing the phosphate regulon and the response to envelope stress, respectively. asm.orgnih.gov The intracellular concentration of acetyl phosphate, which can reach millimolar levels, is sufficient to drive this direct phosphotransfer. asm.orgasm.org This non-enzymatic acetylation of response regulators by acetyl phosphate can also play a role in regulating their activity. frontiersin.org This connection between a central metabolic intermediate and signal transduction highlights a sophisticated layer of regulation, allowing bacteria to coordinate their growth and stress responses with their metabolic state. asm.orgnih.gov
Direct Phosphorylation of Response Regulators
A key mechanism by which acetyl phosphate exerts its regulatory influence is through the direct, non-enzymatic phosphorylation of response regulators (RRs), which are components of two-component signal transduction (TCS) systems. asm.orgnih.gov In a typical TCS pathway, a sensor histidine kinase (HK) autophosphorylates in response to a specific signal and then transfers the phosphoryl group to a conserved aspartate residue on its cognate RR. asm.orgnih.gov However, research has demonstrated that AcP can serve as an alternative phosphodonor for a subset of these RRs, bypassing the need for the cognate sensor kinase. nih.govresearchgate.net
The intracellular concentration of AcP in bacteria like Escherichia coli can reach levels of at least 3 mM, which is sufficient to drive the phosphorylation of various RRs in vivo. asm.orgnih.gov This direct phosphorylation mechanism allows the cell to link its metabolic status, as reflected by AcP levels, directly to global signaling networks. nih.govnih.gov Several response regulators, including CheY, PhoB, and OmpR, have been shown to be phosphorylated by AcP in vitro. nih.gov This capability for direct phosphorylation suggests that AcP can function as a global signal, particularly under conditions where AcP accumulates, such as during growth on certain carbon sources like pyruvate or glucose. nih.govasm.org
Cross-talk and independent activation mechanisms
The ability of acetyl phosphate to phosphorylate response regulators is a significant source of cross-talk between different signaling pathways. pnas.org It allows for the activation of RRs independently of their cognate sensor kinases. nih.gov This is particularly evident in the absence of the primary signaling pathway components. For instance, PhoB, the response regulator for phosphate homeostasis, can be activated by AcP in the absence of its sensor kinase, PhoR. oup.comasm.org Similarly, in Streptococcus pneumoniae, the response regulator CiaR can be phosphorylated by AcP when its cognate kinase, CiaH, is absent. microbiologyresearch.org
This independent activation provides a mechanism for integrating metabolic information into established regulatory circuits. researchgate.net For example, the acetylation of PhoP at lysine (B10760008) 102 by AcP can inhibit its subsequent phosphorylation, demonstrating a complex interplay and cross-talk between these two post-translational modifications. nih.govresearchgate.net Furthermore, some RRs may have evolved to be solely responsive to AcP, functioning as "one-component" systems that directly sense the metabolic state of the cell. asm.org However, mechanisms also exist to limit this cross-talk. The response regulator FlgR in C. jejuni possesses a domain that specifically prevents phosphorylation by AcP, ensuring it only responds to its cognate kinase FlgS, which is crucial for proper flagellar biosynthesis. nih.govpnas.org This highlights a balance between integrated, global regulation by AcP and the need for insulated, specific signaling pathways.
Physiological Relevance in Bacterial Global Signaling
Acetyl phosphate is recognized as a global signaling molecule in bacteria, linking central metabolism directly to the regulation of diverse cellular processes. asm.orgnih.govnih.gov Its role as a phosphodonor for two-component system response regulators is a key aspect of this function. clemson.edu Because AcP is an intermediate of the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, its intracellular concentration fluctuates depending on the carbon source and growth conditions. nih.gov This allows the cell to use AcP levels as an indicator of its nutritional status. nih.govnih.gov
By phosphorylating various response regulators, AcP can coordinate complex physiological responses without the need for a multitude of specific environmental signals. asm.orgnih.gov This global signaling role has been implicated in the regulation of nitrogen and phosphate assimilation, biofilm formation, and flagellar biogenesis. clemson.edu The ability of AcP to act as a global signal is rooted in its high-energy phosphoryl group and its central position in metabolism, making it an ideal, metabolically inexpensive signal that can effect the coordinated regulation of many cellular functions. asm.orgnih.gov
Influence on Bacterial Behavior (e.g., chemotaxis, virulence, biofilm formation)
The global signaling function of acetyl phosphate directly translates into the regulation of complex bacterial behaviors crucial for survival and pathogenesis, including chemotaxis, virulence, and biofilm formation. mdpi.com
Chemotaxis: AcP can influence chemotaxis by phosphorylating the response regulator CheY. nih.gov This phosphorylation event is a key step in the signal transduction pathway that controls flagellar rotation and, consequently, bacterial movement. nih.govresearchgate.net While not always essential for the chemotactic response, AcP levels can modulate the sensitivity or magnitude of the response. nih.gov
Virulence: AcP plays a significant role in regulating the virulence of pathogenic bacteria like Salmonella enterica serovar Typhimurium. nih.govtandfonline.com It can modulate the activity of key virulence regulators, such as PhoP, through both phosphorylation and acetylation. nih.govasm.org For example, AcP-dependent acetylation of PhoP at specific lysine residues can inhibit its DNA-binding ability or prevent its phosphorylation, ultimately attenuating Salmonella virulence. nih.govtandfonline.comasm.org This links the bacterium's metabolic state to its ability to cause disease. tandfonline.com
Biofilm Formation: AcP is a key coordinator of the switch from a planktonic (free-living) to a sessile (biofilm) lifestyle. lsu.edu High levels of AcP have been shown to promote the expression of genes involved in the synthesis of biofilm matrix components, such as colanic acid and type 1 pili, while repressing genes for flagellar biosynthesis. lsu.eduresearchgate.net This coordinated regulation of surface structures facilitates the development and maturation of biofilms, which protect bacteria from environmental stresses. lsu.eduresearchgate.netasm.org
| Bacterial Behavior | Mechanism of Influence | Key Proteins Involved | Outcome | References |
|---|---|---|---|---|
| Chemotaxis | Direct phosphorylation | CheY | Modulates flagellar rotation and sensitivity of chemotactic response. | nih.govresearchgate.net |
| Virulence | Acetylation and inhibition of phosphorylation | PhoP | Attenuates virulence by modifying the activity of key transcription factors. | nih.govtandfonline.comasm.org |
| Biofilm Formation | Global gene regulation | Fli (Flagella), Fim (Pili) | Promotes biofilm maturation by upregulating matrix components and downregulating motility. | lsu.eduresearchgate.netasm.org |
Acetyl Phosphate and Regulation of Protein Acetylation
Beyond its role as a phosphodonor, acetyl phosphate is a major contributor to protein acetylation in bacteria. nih.govnih.gov It functions as a potent acetyl donor for the non-enzymatic Nε-lysine acetylation of a vast number of proteins. nih.govplos.org This chemical modification is distinct from enzymatic acetylation, which is catalyzed by lysine acetyltransferases (KATs). nih.gov
The non-enzymatic acetylation by AcP is considered a more global modification, with its specificity determined by the accessibility and chemical microenvironment of the target lysine residue rather than by a specific enzyme-substrate interaction. plos.org The levels of AcP-dependent acetylation correlate strongly with the intracellular concentration of AcP, which fluctuates with the metabolic state of the cell. nih.govluc.edu This process provides a direct mechanism for the cell to sense its metabolic status and translate it into widespread post-translational modifications, impacting hundreds of proteins involved in essential cellular processes like transcription, translation, and central metabolism. plos.orgluc.edu
Regulation of Enzyme Activities
A primary consequence of AcP-dependent protein acetylation is the regulation of enzyme activity. nih.govplos.org This modification can either inhibit or, in some cases, alter the function of metabolic enzymes and regulatory proteins. mdpi.comoup.com
For instance, non-enzymatic acetylation by AcP has been shown to inhibit key enzymes in central metabolism, including those in glycolysis and the tricarboxylic acid (TCA) cycle. mdpi.com In E. coli, glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase are among the enzymes whose functions are impacted by AcP-dependent acetylation. plos.org In Salmonella, the acetylation of the virulence regulator PhoP by AcP inhibits its phosphorylation and transcriptional activity. nih.govtandfonline.com Similarly, in Actinobacteria, AcP-dependent acetylation of the repressor BldD causes its dissociation from DNA, impacting developmental transitions and antibiotic production. oup.comnih.gov This regulatory mechanism allows the cell to dynamically control metabolic fluxes and other cellular processes in direct response to its energy and carbon status as signaled by AcP levels. researchgate.net
| Protein/Enzyme | Organism | Effect of Acetylation | Functional Consequence | References |
|---|---|---|---|---|
| PhoP | Salmonella typhimurium | Inhibits phosphorylation | Decreased transcriptional activity and virulence. | nih.govtandfonline.com |
| Glyceraldehyde-3-phosphate dehydrogenase | Escherichia coli | Inhibition | Modulation of glycolysis. | plos.org |
| RNA Polymerase | Escherichia coli | Altered function | Regulation of transcription. | plos.org |
| BldD | Saccharopolyspora erythraea | Disrupts dimerization and DNA binding | Regulates development and antibiotic production. | oup.comnih.gov |
| DisA (Diadenylate cyclase) | Saccharopolyspora erythraea | Disrupts multimerization | Impairs c-di-AMP synthesis. | asm.org |
Modulation of Transcription Factor Activity
Acetyl phosphate, a high-energy metabolic intermediate, plays a crucial role in coupling the metabolic state of a cell with gene expression by directly modulating the activity of transcription factors. This modulation occurs primarily through two distinct post-translational modification mechanisms: phosphorylation and acetylation. The commercially available lithium potassium salt of acetyl phosphate is frequently used as a stable source for acetyl phosphate in in vitro studies investigating these regulatory phenomena. chemicalbook.comsigmaaldrich.cnasm.orgbiorxiv.org
Phosphorylation of Response Regulators
In bacterial two-component signal transduction (TCS) systems, acetyl phosphate can act as a small-molecule phosphodonor, directly phosphorylating the receiver domain of response regulators, which are a class of transcription factors. nih.gov This phosphorylation typically activates the response regulator, inducing a conformational change that enhances its DNA-binding activity and subsequent regulation of target gene transcription. nih.gov This process provides a direct link between central carbon metabolism and the activation of specific cellular pathways, often bypassing the need for a cognate sensor kinase.
Several studies have utilized acetyl phosphate, often in its lithium salt form, to investigate this phenomenon.
CpxR: The response regulator CpxR, which is involved in sensing and responding to envelope stress, can be phosphorylated by acetyl phosphate. Lithium potassium acetyl phosphate has been used as the substrate to obtain the phosphorylated, active form of the CpxR receiver domain for structural studies like X-ray crystallography. sigmaaldrich.cn This phosphorylation is critical for the transcription of genes in its regulon, such as cpxP. nih.gov
AlgR: In Pseudomonas aeruginosa, the phosphorylation of the transcription factor AlgR is important for regulating twitching motility and repressing rhamnolipid production. asm.org In vitro studies have used lithium potassium acetyl phosphate to phosphorylate AlgR to study its DNA-binding properties. asm.org
LytR: The Staphylococcus aureus response regulator LytR undergoes rapid and quantitative phosphorylation by acetyl phosphate. nih.gov This modification leads to the dimerization of the receiver domain, a key step in its activation. nih.gov This suggests that acetyl phosphate can activate LytR in response to metabolic shifts, such as an accumulation of acetate during growth on excess glucose. nih.gov
Non-Enzymatic Acetylation of Transcription Factors
Beyond its role as a phosphodonor, acetyl phosphate is also the primary donor for non-enzymatic lysine acetylation in bacteria. nih.govcore.ac.uk This modification involves the direct transfer of the acetyl group from acetyl phosphate to the ε-amino group of lysine residues on target proteins, including transcription factors. Unlike phosphorylation, which often activates transcription factors, acetylation can have an inhibitory effect. This creates a complex regulatory network where the same molecule, acetyl phosphate, can have opposing effects on protein function.
Key research findings on the acetylation of transcription factors by acetyl phosphate include:
PhoP: In Salmonella typhimurium, the virulence-associated transcription factor PhoP is non-enzymatically acetylated by acetyl phosphate at Lysine 102 (K102). nih.gov This acetylation is dependent on intracellular acetyl phosphate concentrations and inhibits the transcriptional activity of PhoP by affecting its subsequent phosphorylation. nih.gov This modulation of PhoP activity via acetylation is critical for Salmonella virulence. nih.gov
RcsB: The Escherichia coli response regulator RcsB, which controls processes like capsule synthesis and flagellar biosynthesis, is another target of acetyl phosphate-dependent modification. Acetyl phosphate can act as a phosphodonor for RcsB, but it can also lead to its inhibitory acetylation. researchgate.net Hyperacetylation of RcsB, observed in mutants with high intracellular acetyl phosphate levels, leads to a reduction in the transcription of its target genes. researchgate.net
DasR: In Saccharopolyspora erythraea, the global regulator DasR is acetylated by acetyl phosphate under nitrogen starvation conditions, which leads to an accumulation of acetyl phosphate. nih.gov This acetylation impairs the DNA-binding activity of DasR, thus altering the transcriptional control of its target genes. nih.gov
The dual capacity of acetyl phosphate to either phosphorylate and activate or acetylate and inhibit transcription factors positions it as a critical signaling molecule that integrates metabolic cues with the regulation of broad physiological processes, from stress responses to virulence.
Interactive Data Table: Modulation of Transcription Factors by Acetyl Phosphate
| Transcription Factor | Organism | Type of Modulation | Specific Residue(s) | Functional Outcome | Reference(s) |
| PhoP | Salmonella typhimurium | Acetylation | K102 | Inhibition of phosphorylation and transcriptional activity; reduced virulence. | nih.gov |
| CpxR | Escherichia coli | Phosphorylation | Asp-51 (predicted) | Activation of transcription for envelope stress response genes (e.g., cpxP). | sigmaaldrich.cnnih.gov |
| RcsB | Escherichia coli | Phosphorylation & Acetylation | D56 (phosphorylation), K154 (acetylation) | Phosphorylation activates; Acetylation inhibits DNA-binding and transcription. | researchgate.net |
| AlgR | Pseudomonas aeruginosa | Phosphorylation | Not specified | Required for twitching motility; represses rhamnolipid production. | asm.org |
| LytR | Staphylococcus aureus | Phosphorylation | Not specified | Activation via dimerization of the receiver domain. | nih.gov |
| DasR | Saccharopolyspora erythraea | Acetylation | Not specified | Impaired DNA-binding activity. | nih.gov |
Applications of Acetyl Phosphate in in Vitro Biochemical and Biotechnological Systems
Cofactor Regeneration Systems for Enzymatic Reactions
Acetyl phosphate (B84403) serves as a critical high-energy phosphate donor in various in vitro enzymatic systems, facilitating the regeneration of essential cofactors, most notably adenosine (B11128) triphosphate (ATP). illinois.edunih.gov Its application is particularly valuable in processes where ATP is consumed in stoichiometric amounts, as direct addition of ATP is often economically unfeasible for large-scale applications. illinois.edu The use of acetyl phosphate, in conjunction with the enzyme acetate (B1210297) kinase, provides an efficient and cost-effective method for in situ ATP regeneration from adenosine diphosphate (B83284) (ADP). illinois.edunih.gov This system is advantageous due to the relative low cost of acetyl phosphate and the high abundance of acetate kinase in common expression systems like E. coli extracts. nih.gov
ATP Regeneration in Cell-Free Systems
Cell-free protein synthesis (CFPS) is an energy-intensive process that relies on a continuous supply of ATP. acs.org Acetyl phosphate is a commonly used energy source in these systems to regenerate ATP. mdpi.comwikipedia.orgoup.com The standard mechanism involves the enzyme acetate kinase, which catalyzes the transfer of the phosphoryl group from acetyl phosphate to ADP, thereby replenishing the ATP pool. illinois.edumdpi.com This method is often preferred over other systems, such as those using phosphoenolpyruvate (B93156) (PEP), due to the lower cost of acetyl phosphate. mdpi.com
A significant challenge in early CFPS systems was the accumulation of inorganic phosphate, a byproduct of ATP hydrolysis, which can inhibit protein synthesis. capes.gov.brnih.gov To address this, innovative ATP regeneration systems have been developed. One such system utilizes pyruvate (B1213749) oxidase to generate acetyl phosphate from pyruvate and inorganic phosphate. capes.gov.brnih.gov This newly formed acetyl phosphate is then used by acetate kinase to regenerate ATP. capes.gov.brnih.gov A key benefit of this approach is the recycling of inorganic phosphate, preventing its inhibitory accumulation. capes.gov.brnih.gov
In the context of the "Protein synthesis Using Recombinant Elements" (PURE) system, an ATP regeneration pathway based on pyruvate oxidase, acetate kinase, and catalase has been successfully integrated. acs.orgfigshare.com This pathway generates acetyl phosphate from pyruvate, which then serves to rephosphorylate ATP. acs.org This system can function independently or be combined with the existing creatine (B1669601) phosphate/creatine kinase system to enhance protein yields significantly. acs.orgfigshare.com For instance, the combined system was shown to produce up to 233 μg/mL of mCherry, a considerable increase compared to the creatine system alone. figshare.com
| ATP Regeneration Strategy | Key Enzymes | Substrates | Key Advantage | Reference |
| Standard Acetyl Phosphate System | Acetate Kinase | Acetyl Phosphate, ADP | Cost-effective | illinois.edumdpi.com |
| Pyruvate Oxidase-based System | Pyruvate Oxidase, Acetate Kinase | Pyruvate, Inorganic Phosphate, ADP | Prevents inorganic phosphate accumulation | capes.gov.brnih.gov |
| PURE System Integration | Pyruvate Oxidase, Acetate Kinase, Catalase | Pyruvate, Phosphate, Oxygen, ADP | Enhanced protein yields | acs.orgfigshare.com |
Use in Coupled Enzymatic Assays
Acetyl phosphate plays a crucial role in coupled enzymatic assays, primarily as a substrate to drive reactions that produce ATP. The activity of acetate kinase, for example, can be measured in the direction of acetate formation by coupling the production of ATP to other enzymatic reactions. jove.com In a common assay format, the ATP generated from acetyl phosphate and ADP by acetate kinase is used by hexokinase and glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH, which can be monitored spectrophotometrically. jove.com
Conversely, assays can be designed to measure the consumption of acetyl phosphate. In one such method, the remaining acetyl phosphate after an enzymatic reaction is converted to a ferric hydroxamate complex, which can be quantified colorimetrically. jove.com This direct measurement of acetyl phosphate consumption avoids the need for coupling enzymes and is applicable to a broader range of enzymes that utilize acetyl phosphate. jove.com
Furthermore, acetyl phosphate is utilized in assays for other enzymes. For instance, a continuous assay for acetate kinase activity measures the inorganic phosphate released from the hydroxylaminolysis of acetyl phosphate. nih.gov This method is advantageous as it uses the natural substrate and allows for continuous monitoring of the reaction. nih.gov Coupled assays involving acetyl phosphate are also used to study enzymes like pyruvate kinase and lactate (B86563) dehydrogenase. jove.com
Synthetic Biology and Cell-Free Protein Synthesis
Acetyl phosphate is a key energy source in cell-free protein synthesis (CFPS) systems, which are a cornerstone of synthetic biology. nih.gov CFPS platforms provide an open and controllable environment for producing proteins and engineering biological systems without the constraints of living cells. wikipedia.orgnih.gov The energy required to fuel the intensive process of transcription and translation is often supplied by high-energy phosphate compounds like acetyl phosphate. wikipedia.orgnih.govacs.org
The use of acetyl phosphate in CFPS is part of a broader strategy to create robust and efficient in vitro systems. Early CFPS systems relied on simple energy sources, but these often led to the accumulation of inhibitory byproducts like inorganic phosphate. capes.gov.br The development of ATP regeneration systems using acetyl phosphate, particularly those that recycle phosphate, has been a significant advancement, prolonging the duration and increasing the productivity of protein synthesis. oup.comcapes.gov.brnih.gov
In the realm of metabolic engineering within a cell-free context, acetyl phosphate can be an important intermediate. For example, CFPS systems have been used to construct biosynthetic pathways, and the energy provided by acetyl phosphate is crucial for driving these multi-enzyme reactions. nih.gov The ability to directly supply and control energy sources like acetyl phosphate allows for the rapid prototyping and optimization of metabolic pathways for the production of valuable chemicals and pharmaceuticals. nih.gov
Studies on Phosphorylation and Acetylation Mechanisms
Acetyl phosphate serves as a valuable tool in studying the fundamental biochemical processes of phosphorylation and acetylation. Its dual capacity to act as both a phosphoryl and an acetyl group donor makes it a unique molecule for investigating these post-translational modifications. nih.gov
In the study of phosphorylation, acetyl phosphate can act as a phosphodonor to certain proteins, particularly in bacterial two-component regulatory systems. nih.gov For example, it has been used in X-ray crystallography studies to obtain the phosphorylated form of the CpxR receiver domain. chemicalbook.comchemicalbook.com This allows researchers to investigate the structural and functional consequences of phosphorylation on protein activity.
Perhaps more significantly, acetyl phosphate has emerged as a key player in non-enzymatic protein acetylation in bacteria. nih.govfrontiersin.org It can directly transfer its acetyl group to lysine (B10760008) residues on a wide range of proteins in vitro. frontiersin.org This non-enzymatic mechanism is considered to be a widespread form of regulation in bacteria, influencing the function of numerous proteins involved in central metabolism and other essential cellular processes. plos.org Studies have shown that the levels of acetyl phosphate in the cell can directly impact the global acetylation profile of the proteome. frontiersin.orgplos.org For instance, in E. coli, acetyl phosphate is a major contributor to lysine acetylation. plos.org By manipulating the pathways that produce acetyl phosphate, researchers can study the effects of acetylation on protein function and cellular physiology. frontiersin.org It has been demonstrated that acetyl phosphate-dependent acetylation can alter the activity of key metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase, as well as RNA polymerase. plos.org
Research on Metabolic Pathway Reconstruction and Engineering
Acetyl phosphate is a key metabolite in the central metabolism of many organisms and, as such, is a focal point in metabolic pathway reconstruction and engineering efforts. In silico metabolic models often include reactions involving acetyl phosphate to accurately represent cellular metabolism. uni.lu For example, in the reconstruction of the E. coli metabolic network, the conversion of acetyl-CoA to acetate via acetyl phosphate is a critical step for generating ATP under certain conditions. uni.lu
In the field of metabolic engineering, manipulating the flux through pathways involving acetyl phosphate can be a strategy to enhance the production of desired compounds. For instance, in the production of fatty acid ethyl esters (FAEEs) in Saccharomyces cerevisiae, a synthetic phosphoketolase pathway was introduced to increase the supply of acetyl-CoA. mdpi.com This pathway involves the conversion of xylulose-5-phosphate to acetyl-phosphate, which is then converted to acetyl-CoA. mdpi.com This engineering strategy successfully increased the production of FAEEs. mdpi.com
Advanced Analytical Approaches for Studying Acetyl Phosphate in Research Environments
Spectrophotometric and Colorimetric Assays (e.g., Phosphomolybdate Assay, MESG Assay)
Spectrophotometric and colorimetric assays provide accessible and often high-throughput methods for detecting acetyl phosphate (B84403), typically by measuring one of its hydrolysis or reaction products, such as inorganic phosphate (Pi).
The Phosphomolybdate Assay is a classic method for phosphate determination. researchgate.net It relies on the reaction of inorganic phosphate with a molybdate (B1676688) reagent in an acidic solution to form a phosphomolybdate complex. nih.govnih.gov This complex is then reduced by an agent like ascorbic acid to produce a stable blue-colored compound, whose absorbance can be measured spectrophotometrically, usually around 695-820 nm. nih.gove-nps.or.kr A significant challenge with labile phosphate esters like acetyl phosphate is their rapid hydrolysis under the highly acidic conditions of traditional phosphomolybdate assays. upenn.edu To overcome this, modifications using less acidic conditions (pH 3.5-4.5) and a more potent reducing agent (ascorbic acid) have been developed, which significantly increases the stability of AcP during the assay, allowing for the specific measurement of pre-existing inorganic phosphate. upenn.edu
The MESG Assay is a more recent, enzyme-coupled continuous assay that offers high sensitivity for measuring inorganic phosphate. researchgate.netnih.gov This method utilizes the enzyme purine (B94841) nucleoside phosphorylase (PNP), which catalyzes the phosphorolysis of the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) in the presence of inorganic phosphate. nih.govcytoskeleton.com This reaction yields ribose-1-phosphate (B8699412) and the chromophoric product 2-amino-6-mercapto-7-methylpurine, which causes a shift in maximum absorbance from 330 nm to 360 nm. nih.govresearchgate.net The increase in absorbance at 360 nm is directly proportional to the concentration of inorganic phosphate. This assay is particularly useful for kinetic studies of enzymes that produce phosphate and can be adapted to measure acetyl phosphate by first converting it to a product that releases phosphate. nih.govmegazyme.comcreativebiomart.net For instance, the activity of acetate (B1210297) kinase, which produces acetyl phosphate, can be measured continuously by coupling the reaction with hydroxylaminolysis of AcP to generate inorganic phosphate, which is then detected by the MESG system. nih.gov
| Assay | Principle | Detection Wavelength | Key Features |
| Phosphomolybdate Assay | Reduction of a phosphomolybdate complex to a blue-colored product. nih.govupenn.edu | ~695-820 nm | Classic method; requires acidic conditions which can be modified to improve AcP stability. e-nps.or.krupenn.edu |
| MESG Assay | Enzyme-coupled (PNP) conversion of MESG in the presence of Pi, leading to a shift in absorbance. nih.govcytoskeleton.com | 360 nm | Continuous assay; high sensitivity; operates in a pH range of 6.5 to 8.5. nih.govresearchgate.net |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of acetyl phosphate from other structurally similar and interfering compounds in complex mixtures, enabling precise quantification.
High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography (HPAEC) are powerful techniques for this purpose. HPAEC with conductivity detection has been successfully used to quantify the acetate released from acetyl groups after hydrolysis, which can be correlated back to the acetyl phosphate concentration. nih.gov More directly, HPLC methods have been developed to separate and quantify acetyl phosphate itself. For instance, reversed-phase HPLC can be used to resolve CoA and acetyl-CoA, and similar principles can be applied to acetyl phosphate. uni-konstanz.de In one study, HPLC coupled to a ZIC-pHILIC (zwitterionic hydrophilic interaction liquid chromatography) column was used for the analysis of mitochondrial extracts, demonstrating a robust method for separating polar metabolites like acetyl phosphate prior to mass spectrometry detection. pnas.org The quality and purity of synthesized acetyl phosphate lithium salt are often assessed using liquid chromatography. google.comgoogle.com
Two-Dimensional Thin-Layer Chromatography (2D-TLC) offers a simpler, cost-effective alternative for separating small phosphorylated molecules. This technique has been optimized to monitor the intracellular concentrations of acetyl phosphate, along with ATP, GTP, and acetyl-CoA, in bacterial extracts. nih.govasm.org The method involves spotting a cell extract onto a polyethyleneimine cellulose (B213188) plate, followed by development in two different solvent dimensions to achieve separation. nih.gov By using radiolabeled phosphate, the spots corresponding to the separated compounds can be quantified, allowing for an estimation of their intracellular concentrations. asm.org Researchers have used this method to estimate that the intracellular concentration of acetyl phosphate in wild-type E. coli can reach approximately 3 mM. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive, powerful analytical tool for identifying and quantifying metabolites in biological samples with high reproducibility. researchgate.net It provides detailed structural information, making it exceptionally well-suited for metabolic profiling and the unambiguous identification of compounds like acetyl phosphate in complex biological environments. uga.edu Both 1H and 31P-NMR can be used, with 31P-NMR being particularly useful for selectively studying phosphorus-containing metabolites. researchgate.netnih.gov
A groundbreaking application of NMR has been the development of real-time in-organelle metabolomics. This approach allows for the monitoring of metabolic pathways within functional, isolated organelles. pnas.org Researchers have employed heteronuclear 2D NMR spectroscopy (such as ¹H-¹³C HSQC) with ¹³C-labeled substrates to track metabolic changes in real-time within live human mitochondria. pnas.orgnih.gov This technique led to the landmark discovery and observation of acetyl phosphate formation from pyruvate (B1213749) in mammalian mitochondria, a role previously overlooked in eukaryotes. pnas.orgnih.govprimescholars.com The real-time monitoring capability revealed a biphasic kinetic profile for acetyl phosphate, suggesting its role as a transient metabolic intermediate. pnas.orgnih.gov This method offers significantly higher sensitivity and less signal overlap compared to conventional 1D NMR approaches, enabling a detailed understanding of mitochondrial metabolism independent of competing cytosolic pathways. pnas.orgnih.gov
NMR is an inherently quantitative technique, allowing for the determination of metabolite concentrations provided that appropriate standards and experimental conditions are used. researchgate.net For acetyl phosphate, quantitative analysis can be performed by integrating the signal intensities of its characteristic peaks in the NMR spectrum and comparing them to an internal standard of a known concentration. nih.govnih.gov For example, in the in-organelle metabolomics studies, the amount of acetyl phosphate was quantified by performing 2D integration of its specific proton-carbon correlation peaks and normalizing the value against an internal standard (TSP) and the total mitochondrial protein amount. pnas.orgnih.gov This quantitative capability has been crucial in studies estimating the activity of enzymes like pyruvate dehydrogenase (PDH) by measuring the rate of acetyl-CoA formation, a downstream product of acetyl phosphate metabolism. pnas.org
| NMR Technique | Application for Acetyl Phosphate | Key Findings |
| Real-time In-organelle 2D NMR | Monitoring pyruvate metabolism in live human mitochondria using ¹³C-labeled substrates. pnas.orgnih.gov | Identified acetyl phosphate as a transient intermediate in mammalian mitochondria; revealed its biphasic kinetic profile. pnas.orgnih.gov |
| Quantitative ¹H and ³¹P NMR | Determining the concentration of acetyl phosphate in biological extracts and seminal plasma. nih.govnih.gov | Enabled estimation of intracellular AcP levels and revealed higher levels in the seminal plasma of asthenozoospermic samples. nih.govnih.gov |
| HMBC NMR Spectroscopy | Structural confirmation of acetyl phosphate in mitochondrial extracts. pnas.orgnih.gov | Provided definitive proof of AcP's identity by correlating its proton and carbon nuclei. pnas.org |
Real-time In-organelle NMR Metabolomics
Mass Spectrometry-Based Methods
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an ultra-sensitive technique for the detection and quantification of low-abundance metabolites, including acetyl phosphate. mdpi.com Its high specificity and sensitivity make it an indispensable tool for modern metabolomics. plos.org
LC-MS/MS is the benchmark method for analyzing acyl-CoAs and other charged metabolites like acetyl phosphate in complex biological extracts. mdpi.complos.org In studies confirming the presence of acetyl phosphate in human mitochondria, LC-MS/MS analysis of mitochondrial lysates provided definitive proof. pnas.org The method typically involves separating metabolites using liquid chromatography, followed by ionization (e.g., electrospray ionization) and detection by the mass spectrometer. pnas.org
For acetyl phosphate, detection is often performed in negative-ion mode using Multiple Reaction Monitoring (MRM). pnas.orgpnas.org This highly specific technique monitors a predefined transition from a parent ion (the molecular ion of acetyl phosphate) to a characteristic fragment ion. For ¹²C-acetyl phosphate, the transition monitored is typically m/z 139 → 79, where the m/z 79 fragment corresponds to the loss of the acetyl group and retention of the phosphate moiety ([PO₃]⁻). pnas.orgpnas.org Using ¹³C-labeled substrates allows for stable isotope tracing, where the mass of acetyl phosphate shifts (e.g., from m/z 139 to 141 for ¹³C₂-acetyl phosphate), confirming its synthesis from the labeled precursor. pnas.org This approach has been instrumental in identifying AcP-dependent protein acetylation sites in bacteria and confirming AcP synthesis in mammalian mitochondria. pnas.orgplos.orgtandfonline.com
Analysis of Acetyl Phosphate-Mediated Protein Modifications
The study of protein modifications mediated by acetyl phosphate, primarily Nε-lysine acetylation, relies on advanced analytical techniques capable of identifying and quantifying these changes with high sensitivity and specificity. plos.orgnih.gov Nε-lysine acetylation involves the transfer of an acetyl group to the epsilon amino group of a lysine (B10760008) residue, which neutralizes its positive charge and can significantly alter protein structure, stability, and function. frontiersin.org While this post-translational modification (PTM) can be catalyzed by enzymes, acetyl phosphate serves as a key acetyl donor for non-enzymatic acetylation, a process of particular importance in bacteria. frontiersin.orgasm.org
Mass spectrometry (MS)-based proteomics has become the cornerstone for analyzing the "acetylome"—the complete set of acetylated proteins in a cell. nih.govfrontiersin.org The typical workflow for studying acetyl phosphate-dependent acetylation involves several key steps. Initially, proteins are extracted from cell lysates and are proteolytically digested, commonly with trypsin, to generate smaller peptides. plos.org To manage the complexity of the sample and detect low-abundance acetylated peptides, an enrichment step is performed. asm.org This is most often achieved through immunoaffinity purification, using antibodies that specifically recognize and bind to acetyllysine (Ac-Lys) residues. asm.orgplos.org
Following enrichment, the acetylated peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.orgplos.org This powerful technique separates the peptides and then fragments them to determine their amino acid sequence, allowing for the precise identification of the lysine residue that has been acetylated. asm.org
Table 1: Key Analytical Techniques for Acetyl-Phosphate Mediated Protein Modification Studies
| Analytical Technique | Purpose in the Workflow | Key Insights Provided |
|---|---|---|
| Protein Digestion (Trypsin) | Cleaves proteins into smaller, more manageable peptides for MS analysis. | Generates peptides of a suitable size for mass spectrometric analysis. plos.org |
| Immunoaffinity Purification | Enriches acetylated peptides from a complex mixture using anti-acetyllysine antibodies. | Increases the detection sensitivity for acetylated peptides, which are often of low abundance. nih.govfrontiersin.orgasm.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates enriched peptides and performs sequencing and identification of modification sites. | Identifies specific proteins that are acetylated and pinpoints the exact lysine residues modified. plos.orgplos.org |
| Quantitative Mass Spectrometry (e.g., Label-Free, SILAC) | Measures the relative abundance of acetylated peptides between different samples or conditions. | Reveals how acetylation levels change in response to metabolic shifts, such as varying acetyl phosphate concentrations. asm.orgplos.org |
Research in bacterial systems, such as Escherichia coli, has provided detailed findings on the impact of acetyl phosphate on the proteome. A common research strategy is to compare wild-type (WT) strains with mutant strains that have a deletion in the acetate kinase gene (ackA). frontiersin.org Deleting ackA prevents the conversion of acetyl phosphate to acetate, leading to an intracellular accumulation of acetyl phosphate and a subsequent global increase in protein acetylation. frontiersin.orgplos.org
One comprehensive study using this approach in E. coli identified a total of 2,730 unique acetyllysine sites on 806 different proteins across various strains and growth conditions, demonstrating the widespread nature of this modification. plos.orgplos.org The quantitative analysis revealed a dramatic increase in acetylation in the absence of AckA.
Table 2: Research Findings: Quantitative Analysis of Protein Acetylation in E. coli (WT vs. ackA Mutant)
| Parameter | Observation in E. coli | Reference |
|---|---|---|
| Total Identified Acetyllysine Sites | 2,730 unique sites across 806 proteins (in multiple strains/conditions) | plos.orgplos.org |
| Effect of ackA Deletion | Accumulation of intracellular acetyl phosphate | frontiersin.org |
| Upregulated Acetylation Sites in ackA Mutant | 592 sites on 292 proteins were significantly and robustly upregulated | plos.org |
| Affected Cellular Processes | Translation, central metabolism, and transcription | plos.org |
The proteins found to be acetylated in an acetyl phosphate-dependent manner are often critical enzymes involved in central metabolic pathways. plos.org The modification of these proteins can directly impact their function. plos.org Crystallographic and biochemical data show that this non-enzymatic acetylation is specific, with the modification's likelihood being determined by the accessibility and chemical reactivity of the target lysine within the protein's three-dimensional structure. plos.org
Table 3: Examples of Proteins Modified by Acetyl Phosphate and Potential Functional Impact
| Protein | Function | Effect of Acetyl Phosphate-Mediated Acetylation | Reference |
|---|---|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase (GapA) | Key enzyme in glycolysis | Acetylation of key lysine residues could alter its enzymatic function. | plos.org |
| Triosephosphate isomerase (TpiA) | Enzyme in glycolysis | Acetylation could impact its catalytic activity. | plos.org |
| RNA polymerase | Central enzyme in gene transcription | Acetylation can impact its function, thereby affecting gene expression. | plos.org |
These advanced analytical approaches have been instrumental in shifting the understanding of protein acetylation, revealing that in bacteria, it is a widespread modification significantly driven by the metabolic state of the cell via the concentration of acetyl phosphate. plos.orgasm.org
Mechanistic and Theoretical Investigations of Acetyl Phosphate Reactivity
Quantum Chemical Calculations and Reaction Pathway Analysis
Theoretical studies, particularly quantum chemical calculations, have provided significant insights into the hydrolysis and reaction pathways of acetyl phosphate (B84403). These investigations help to elucidate the energetics and structural dynamics of its reactions at a molecular level.
A key area of investigation has been the mechanism of acetyl phosphate hydrolysis in aqueous solutions. Detailed quantum chemical calculations have been employed to compare different potential pathways. rsc.org Two primary mechanisms have been scrutinized: a substrate-assisted pathway and a solvent-assisted pathway. Computational models suggest that the solvent-assisted pathway is energetically favored over the substrate-assisted pathway by a significant margin, with calculations indicating a difference of 7–9 kcal mol⁻¹. rsc.org This preference for a more dissociative, solvent-assisted mechanism is a recurring theme in studies of phosphate ester hydrolysis. rsc.orgrsc.org
The reaction is hypothesized to proceed through a negatively charged transition state. nih.gov Computational studies focusing on related phosphate transfers have utilized hybrid density functional theory (DFT) to model reaction mechanisms, confirming that catalysis often follows a dissociative pathway. nih.gov These computational approaches allow for a fine-grained analysis of the stereochemically relevant steps in reaction pathways, providing a foundational understanding for experimental work. nih.gov
Studies on Phosphate Transfer Mechanisms
Acetyl phosphate is a versatile phosphoryl group donor, a function critical to its biological significance. adipogen.comsigmaaldrich.com It participates in substrate-level phosphorylation, most notably in the regeneration of adenosine-5'-triphosphate (B57859) (ATP) from adenosine-5'-diphosphate (ADP). wikipedia.orgnih.gov This process is considered a plausible ancestral mechanism for ATP synthesis. wikipedia.org
The mechanism of phosphate transfer from acetyl phosphate is central to its function. In bacteria like Escherichia coli, acetyl phosphate acts as a global signaling molecule, in part by directly donating its phosphoryl group to two-component response regulators. asm.org The intracellular concentration of acetyl phosphate in these cells can reach levels sufficient for this direct phosphoryl transfer to occur. asm.org In vitro studies have confirmed that acetyl phosphate can donate its phosphoryl group to a wide range of response regulators. asm.org
The transfer of the phosphoryl group from acetyl phosphate can proceed through different cleavage points on the molecule. Depending on the reaction, cleavage can occur between the oxygen and phosphorus atoms (for phosphoryl transfer) or between the carbon and oxygen atoms (for acetyl transfer). nobelprize.org This dual reactivity was a key point of interest in early studies of the compound. nobelprize.org
Enzymatic catalysis plays a significant role in mediating acetyl phosphate's reactivity. For instance, phosphotransacetylase catalyzes the reversible transfer of the acetyl group from acetyl phosphate to coenzyme A (CoA), forming acetyl-CoA. nih.gov Mechanistic proposals for this reaction, based on structural and functional studies, suggest a base-catalyzed mechanism where an aspartate residue abstracts the thiol proton of CoA, which then acts as a nucleophile attacking the carbonyl carbon of acetyl phosphate. nih.gov An arginine residue is proposed to bind and orient the acetyl phosphate for this attack. nih.gov
| Reaction Type | Key Mechanistic Feature | Method of Investigation | Finding | Reference |
|---|---|---|---|---|
| Hydrolysis | Reaction Pathway | Quantum Chemical Calculations | A dissociative, solvent-assisted pathway is energetically preferred over a substrate-assisted pathway. | rsc.org |
| Phosphate Transfer | Phosphoryl Donor to ADP | Experimental (in water) | Can phosphorylate ADP to ATP in aqueous solution. | nih.gov |
| Phosphate Transfer | Phosphorylation of Response Regulators | In vivo / In vitro studies (E. coli) | Acts as a direct phospho-donor to two-component response regulators. | asm.org |
| Acetyl Transfer | Enzymatic Transfer to Coenzyme A | Structural and Functional Studies | Hypothesized to proceed via base-catalyzed abstraction of the CoA thiol proton. | nih.gov |
Environmental and Temperature Stability Considerations for Research Applications
The stability of acetyl phosphate under various environmental conditions, such as temperature and pH, is a critical consideration for its use in research applications. The lithium potassium salt of acetyl phosphate is typically supplied as a stable powder. adipogen.comsigmaaldrich.com
In aqueous solutions, the stability of acetyl phosphate is finite and highly dependent on temperature. At room temperature (around 20-25°C) and in a neutral solution, it has a lifetime of several hours. wikipedia.orgnih.gov More specifically, at 20°C, approximately 20% of acetyl phosphate hydrolyzes over 5 hours across a range of pH conditions. nih.gov Its stability is significantly reduced at elevated temperatures. Studies show that it is completely hydrolyzed within 3 to 5 hours at 50°C and within 90 minutes at 60°C. nih.gov For long-term storage in solid form, a temperature of -20°C is recommended, at which it can be stable for at least two years. adipogen.comsigmaaldrich.com
The pH of the solution also influences its stability, although to a lesser extent than temperature. nih.gov Acetyl phosphate is reported to be relatively stable in acidic solutions between pH 5 and 6. wikipedia.org At more alkaline pH, it has a tendency to acetylate amino groups, which can be a competing reaction in biochemical studies. wikipedia.orgnih.gov The presence of certain cations can also affect its stability and reactivity. nih.gov
| Temperature | Time to Complete Hydrolysis | Reference |
|---|---|---|
| 20°C | ~20% hydrolysis in 5 hours | nih.gov |
| 50°C | 3–5 hours | nih.gov |
| 60°C | ~90 minutes | nih.gov |
These stability characteristics give acetyl phosphate an ideal balance between stability and reactivity for many research applications, allowing it to persist long enough to drive reactions while still being a high-energy, reactive molecule. nih.gov
Future Directions and Emerging Research Avenues
Elucidating Undiscovered Roles in Cellular Regulation
Acetyl phosphate (B84403) (AcP), a high-energy intermediate metabolite, is increasingly recognized for its multifaceted roles in cellular regulation that extend beyond its classic function in central metabolism. mdpi.com While its ability to act as a phosphoryl and acetyl group donor is established, ongoing research continues to uncover novel regulatory mechanisms and protein targets, painting a more complex picture of its influence on cellular processes. tandfonline.comresearchgate.net
A primary area of investigation is the non-enzymatic acetylation of proteins by acetyl phosphate. researchgate.net This process, where the acetyl group from AcP is directly transferred to lysine (B10760008) residues on proteins, is thought to be more widespread in bacteria than enzyme-mediated acetylation. tandfonline.com The specificity of this non-enzymatic modification is influenced by factors such as the intracellular concentration of AcP and the local protein microenvironment. researchgate.net Research suggests that non-enzymatic acetylation by AcP can modulate protein activity, stability, protein-protein interactions, and subcellular localization. mdpi.com In bacteria, this has been linked to the regulation of chemotaxis, virulence, and antibiotic resistance. mdpi.com
Future research will likely focus on identifying the full scope of proteins targeted by AcP-dependent acetylation and understanding the physiological consequences of these modifications. It is hypothesized that this non-enzymatic acetylation could serve as a mechanism for the cell to sense its nutritional status and adjust protein activity accordingly. luc.edu For instance, in E. coli, AcP-dependent acetylation appears to be an unavoidable result of fermentation, suggesting a deep-rooted connection between metabolic state and protein regulation. luc.edu
Beyond acetylation, AcP's role as a phosphodonor in signal transduction pathways remains an active area of study. mdpi.comnih.gov It can phosphorylate certain two-component response regulators, thereby linking the cell's metabolic state to global signaling networks. nih.gov Unraveling the specific response regulators that are sensitive to AcP and the downstream effects of this "cross-talk" is a key objective. pnas.org For example, there is evidence that AcP can influence the phosphate (PHO) regulon in E. coli independently of the canonical sensor kinases, suggesting a direct link between central carbon metabolism and phosphate homeostasis. asm.org
Furthermore, the interplay between AcP-mediated modifications and other post-translational modifications (PTMs) is a burgeoning field of inquiry. The cellular signaling landscape is a complex network where different PTMs like phosphorylation, acetylation, and methylation can interact to fine-tune protein function. nih.gov Understanding how AcP-dependent modifications are integrated with other PTMs to control cellular processes is a critical next step. For example, in Actinobacteria, AcP-induced acetylation has been shown to modulate the homeostasis of the second messenger c-di-AMP, revealing a regulatory link between metabolic signals and nucleotide-based signaling. asm.orgoup.com
Developing Novel Biocatalytic Applications
Acetyl phosphate lithium salt is a valuable reagent in biocatalysis, primarily serving as a high-energy phosphate donor for enzymatic phosphorylation reactions catalyzed by kinases. sci-hub.seacs.org Its application is crucial in various industrial biocatalytic processes, including the synthesis of active pharmaceutical ingredients (APIs). sci-hub.se The development of novel biocatalytic applications for acetyl phosphate is an area of significant interest, driven by the need for more efficient and sustainable chemical syntheses.
One of the most prominent applications of acetyl phosphate is in ATP regeneration systems. researchgate.net Many enzymatic reactions require ATP as a cofactor, but its high cost makes stoichiometric use impractical. researchgate.net ATP regeneration systems, which often employ acetate (B1210297) kinase and acetyl phosphate, allow for the continuous recycling of ATP, making these processes economically viable. researchgate.nettandfonline.com Future research in this area will likely focus on developing more robust and efficient ATP regeneration cascades, potentially by engineering enzymes with improved stability and activity or by integrating these systems into multi-enzyme cascade reactions for the one-pot synthesis of complex molecules. mdpi.com
Beyond ATP regeneration, acetyl phosphate is being explored as a direct phosphoryl donor for the synthesis of various phosphorylated metabolites. mdpi.com This includes the enzymatic synthesis of sugar phosphates and other biologically active phospho-compounds. mdpi.com The use of acetyl phosphate in these reactions can offer advantages in terms of reaction thermodynamics and can drive reactions to completion. mdpi.com Researchers are actively screening for and engineering novel kinases and phosphatases that can utilize acetyl phosphate to phosphorylate a wide range of substrates with high selectivity. mdpi.comsigmaaldrich.com For instance, acid phosphatases have been shown to use acetyl phosphate for the 5'-phosphorylation of nucleosides. mdpi.com
The development of chemoenzymatic strategies that combine the reactivity of acetyl phosphate with the selectivity of enzymes is another promising avenue. For example, acetyl phosphate can be used in enzymatic cascade reactions to produce key intermediates for the synthesis of complex molecules like nucleoside analogues. tandfonline.com In one such cascade, acetyl phosphate was used to regenerate ATP, which was then used to produce a key phosphorylated intermediate. tandfonline.com
Furthermore, the engineering of metabolic pathways in microorganisms presents new opportunities for the in vivo application of acetyl phosphate. mdpi.comnih.gov By introducing or modifying pathways that produce or consume acetyl phosphate, it may be possible to control metabolic fluxes and enhance the production of desired chemicals. nih.gov For example, synthetic metabolic pathways have been designed to convert substrates like glycolaldehyde (B1209225) into acetyl-CoA via an acetyl phosphate intermediate, demonstrating the potential to create novel carbon utilization routes. frontiersin.org
The table below summarizes some of the key enzymes and their applications involving acetyl phosphate in biocatalysis.
| Enzyme | Application | Reference |
| Acetate Kinase | ATP regeneration, Synthesis of acyl-phosphates | mdpi.commdpi.com |
| Adenylate Kinase | ATP regeneration from AMP | mdpi.com |
| Guanylate Kinase | GTP regeneration | mdpi.com |
| Pyruvate (B1213749) Oxidase | ATP regeneration | tandfonline.com |
| Acid Phosphatase | Phosphorylation of nucleosides | mdpi.com |
| Shikimate Kinase | Synthesis of shikimate-3-phosphate | mdpi.com |
| N-acetylmannosamine-6-phosphate 2-epimerase | Amino sugar epimerization | nih.gov |
Advancements in Synthetic Methods for Enhanced Purity and Scalability
The increasing demand for high-purity this compound in pharmaceutical and biocatalytic applications has spurred research into more advanced and scalable synthetic methods. sci-hub.seacs.org A significant challenge in the synthesis and purification of acetyl phosphate is its hydrolytic instability, which can lead to degradation and the formation of impurities like acetic acid and phosphate that can inhibit downstream enzymatic reactions. sci-hub.seacs.org
Traditionally, acetyl phosphate has been synthesized by the acetylation of phosphoric acid or its salts with acetic anhydride (B1165640). tandfonline.com However, these methods often result in a mixture of mono- and diacetyl phosphates and require complex purification steps. google.com More recent methods have focused on improving the selectivity and yield of the desired monoacetyl phosphate. One approach involves the direct precipitation of the lithium salt of monoacetyl phosphate from the reaction mixture, which simplifies the purification process. google.comgoogle.com This can be achieved by carefully controlling the stoichiometry of the reactants and using lithium carbonate as both a base and a source of lithium ions. google.com
A major advancement in the synthesis of acetyl phosphate has been the application of Process Analytical Technology (PAT). sci-hub.seacs.org PAT tools, such as in situ Fourier Transform Infrared (FTIR) spectroscopy, pH and temperature sensing, and online particle size analysis, allow for real-time monitoring of the reaction. sci-hub.seacs.org This provides a deeper understanding of the reaction kinetics and enables precise control over reaction parameters to optimize yield and purity. sci-hub.se The use of PAT has been shown to be successful in producing high-purity (98.8 wt %) and high-yield (97%) lithium acetyl phosphate. sci-hub.se This approach is also scalable and can be implemented in both laboratory and manufacturing settings. sci-hub.se
Future research in this area will likely focus on the development of continuous manufacturing processes for acetyl phosphate. Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and more consistent product quality. The development of a robust continuous process for the synthesis and purification of acetyl phosphate would be a significant step towards meeting the growing industrial demand for this compound.
The table below highlights some of the key parameters and outcomes of different synthetic approaches for this compound.
| Synthetic Method | Key Features | Purity/Yield | Reference |
| Acetylation with Acetic Anhydride and LiOH Titration | Potentiometric titration to form the dilithium (B8592608) salt. | ~75% yield (due to hydrolysis) | tandfonline.com |
| Acetylation with Acetic Anhydride and Direct Precipitation with Lithium Carbonate | One-pot synthesis and precipitation of the lithium salt. | High purity (˜5.79 mmol/g) | google.com |
| Process Analytical Technology (PAT) Monitored Synthesis | Real-time monitoring using in situ FTIR, pH, and temperature probes. | 98.8 wt % purity, 97% yield | sci-hub.se |
Interplay between Acetyl Phosphate and Other Signaling Molecules
The cellular signaling network is a complex web of interactions, and acetyl phosphate (AcP) does not operate in isolation. Its roles in cellular regulation are intricately linked with the functions of other key signaling molecules, most notably adenosine (B11128) triphosphate (ATP) and acetyl-coenzyme A (acetyl-CoA). Understanding this interplay is crucial for a comprehensive view of how cells integrate metabolic status with global regulatory responses.
The relationship between AcP and ATP is fundamental to cellular energy metabolism. The Pta-AckA pathway, which involves the interconversion of acetyl-CoA and acetate via AcP, is a key route for ATP generation in many bacteria under certain growth conditions. mdpi.com In this pathway, acetate kinase catalyzes the reversible transfer of a phosphoryl group from AcP to ADP to form ATP. mdpi.com This positions AcP as a critical node linking carbon metabolism to the cell's energy charge. Future research could explore the dynamics of this relationship under different physiological stresses and how the cell prioritizes AcP for either ATP synthesis or for its roles as a signaling molecule.
Furthermore, there is emerging evidence of cross-talk between AcP-mediated signaling and other signaling pathways. For instance, in Actinobacteria, AcP-induced acetylation has been shown to regulate the activity of the diadenylate cyclase DisA, which synthesizes the second messenger cyclic di-adenosine monophosphate (c-di-AMP). asm.org This discovery highlights a direct link between a central metabolic intermediate and a nucleotide-based signaling network, allowing the cell to coordinate its growth and developmental processes in response to environmental cues. asm.orgoup.com Similarly, AcP has been implicated in the regulation of the phosphate (PHO) regulon, suggesting an interaction with phosphate sensing and signaling pathways. asm.org
Future research should aim to map out the broader network of interactions between AcP and other signaling molecules. This could involve systems-level approaches, such as proteomics and metabolomics, to identify how perturbations in AcP levels affect other signaling pathways and vice versa. Elucidating these complex interplays will be essential for understanding how cells make integrated decisions in response to a constantly changing environment.
The table below summarizes the key signaling molecules that interact with acetyl phosphate and the nature of their interplay.
| Interacting Molecule | Nature of Interplay | Key Research Questions | Reference |
| Adenosine Triphosphate (ATP) | AcP is a phosphoryl donor for ATP synthesis via acetate kinase. | How does the cell partition AcP between ATP synthesis and signaling? | mdpi.commdpi.com |
| Acetyl-Coenzyme A (Acetyl-CoA) | Both are primary acetyl group donors; AcP for non-enzymatic and Acetyl-CoA for enzymatic acetylation. | How are the two acetylation mechanisms coordinated? Do they target different proteins? | researchgate.netresearchgate.net |
| Cyclic di-adenosine monophosphate (c-di-AMP) | AcP-induced acetylation regulates the activity of the c-di-AMP synthesizing enzyme, DisA. | What is the broader impact of AcP on nucleotide-based second messenger signaling? | asm.orgoup.com |
| Response Regulators (e.g., PhoB, FlgR) | AcP can directly phosphorylate some response regulators, leading to "cross-talk" between metabolic and two-component signaling pathways. | Which response regulators are sensitive to AcP, and what are the physiological consequences of this cross-talk? | pnas.orgasm.org |
Q & A
Basic Research Questions
Q. How should acetyl phosphate lithium salt stock solutions be prepared and stored to ensure stability in enzymatic assays?
- Methodological Answer : Dissolve this compound in ultrapure water at a concentration of 25 mg/mL (as per its solubility profile) and filter-sterilize using a 0.22 µm membrane. Aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. Short-term storage at -20°C is acceptable for up to one month. Always pre-warm aliquots to room temperature before use to prevent precipitation in cold reaction buffers .
Q. What are the critical experimental parameters when using this compound as a phosphoryl donor in protein kinase assays?
- Methodological Answer : Key parameters include:
- Enzyme concentration : Optimize using titration (e.g., 0.1–2.0 U/mL) to balance reaction efficiency and substrate depletion.
- Buffer composition : Use Tris-HCl (pH 7.5–8.5) or HEPES (pH 7.0–7.5) with 5–10 mM MgCl₂ to stabilize enzyme activity.
- Controls : Include negative controls (e.g., omission of enzyme or substrate) and positive controls (e.g., ATP-dependent phosphorylation) to validate specificity .
Advanced Research Questions
Q. How can reaction conditions be optimized when this compound shows suboptimal phosphorylation efficiency in transphosphorylation assays?
- Methodological Answer :
- Kinetic analysis : Perform time-course experiments to identify linear reaction phases and determine and using Michaelis-Menten plots.
- Cofactor adjustments : Test Mg²⁺ (5–20 mM) or Mn²⁺ (1–5 mM) to enhance enzyme binding.
- Substrate competition : If inorganic phosphate (Pi) inhibits the reaction, replace traditional phosphate buffers with MOPS or Tris-acetate .
Q. How should researchers address contradictory data when this compound yields inconsistent metabolic intermediate profiles in pyruvate metabolism studies?
- Methodological Answer :
- Purity verification : Analyze the compound via HPLC or LC-MS to rule out degradation (e.g., free phosphate contamination).
- Enzyme specificity : Use inhibitors like iodoacetamide (for acetate kinase) or fluoride (for phosphatases) to identify off-target reactions.
- Alternative substrates : Compare results with acetyl-CoA or carbamoyl phosphate to isolate pathway-specific effects .
Q. What analytical methods are recommended to track this compound’s role in taurine/hypotaurine metabolism?
- Methodological Answer :
- Chromatography : Employ anion-exchange HPLC with UV detection (260 nm) or LC-MS/MS for quantitative analysis of acetyl phosphate and its metabolites (e.g., acetate, acetyl-CoA).
- Enzyme-coupled assays : Monitor NADH oxidation (340 nm) in systems containing phosphate acetyltransferase and citrate synthase to indirectly quantify acetyl-CoA generation .
Q. What are common interference sources when quantifying this compound in cell lysates, and how can they be mitigated?
- Methodological Answer :
- Sample preparation : Precipitate proteins using cold acetone or TCA to reduce background noise.
- Matrix effects : Use stable isotope-labeled internal standards (e.g., -acetyl phosphate) in LC-MS workflows.
- Cross-reactivity : Validate assays with spike-recovery experiments in the presence of ATP, ADP, or inorganic polyphosphates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
